molecular formula C9H12Cl2FN B13047741 (R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride

(R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride

Cat. No.: B13047741
M. Wt: 224.10 g/mol
InChI Key: OKUQLPSNXGYWEY-DDWIOCJRSA-N
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Description

®-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is a chiral amine compound that features both chlorine and fluorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Amine Formation: The alcohol is then converted to the amine via reductive amination using a reducing agent like sodium cyanoborohydride.

    Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can undergo reduction reactions to form the corresponding alkane.

    Substitution: The chlorine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or ammonia.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Compounds: Used as a building block in the synthesis of other chiral compounds.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine

    Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.

Industry

    Material Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride: The enantiomer of the compound.

    1-(2-Chloro-6-fluorophenyl)ethan-1-amine: Lacks the chiral center.

    1-(2-Chloro-6-fluorophenyl)propan-2-amine: Different position of the amine group.

Uniqueness

    Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.

    Substituent Effects: The presence of both chlorine and fluorine atoms can influence the compound’s reactivity and binding properties.

Properties

Molecular Formula

C9H12Cl2FN

Molecular Weight

224.10 g/mol

IUPAC Name

(1R)-1-(2-chloro-6-fluorophenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H11ClFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m1./s1

InChI Key

OKUQLPSNXGYWEY-DDWIOCJRSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC=C1Cl)F)N.Cl

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)F)N.Cl

Origin of Product

United States

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